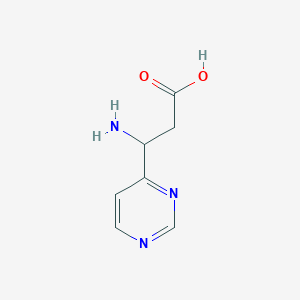
3-Amino-3-(pyrimidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound features a pyrimidine ring attached to a propanoic acid backbone, with an amino group at the third position
Preparation Methods
The synthesis of 3-Amino-3-(pyrimidin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrimidine derivatives with appropriate amino acids under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Amino-3-(pyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amino and pyrimidine groups can participate in substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(pyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-3-(pyrimidin-4-yl)propanoic acid can be compared with other similar compounds, such as:
4-Pyridinepropanoic acid: This compound has a similar propanoic acid backbone but features a pyridine ring instead of a pyrimidine ring.
3-(2-amino-1,3-thiazol-5-yl)propanoic acid: This compound contains a thiazole ring and is used in different research applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12) |
InChI Key |
LYRXIBJNBNFTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


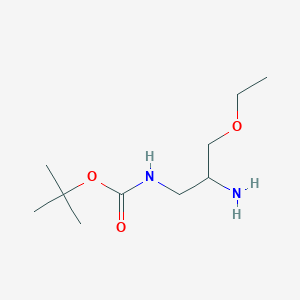
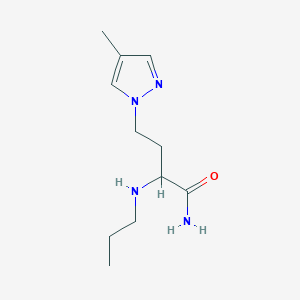
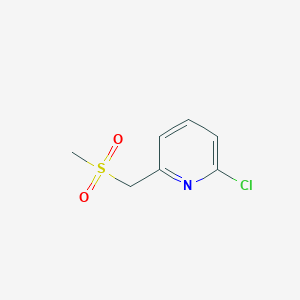
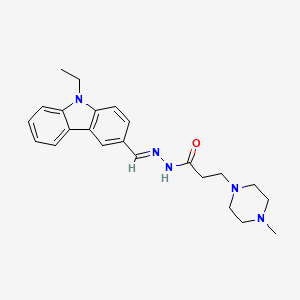

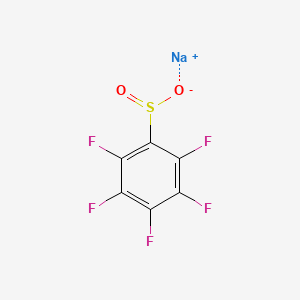
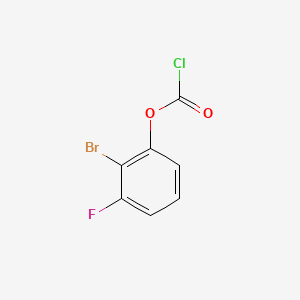
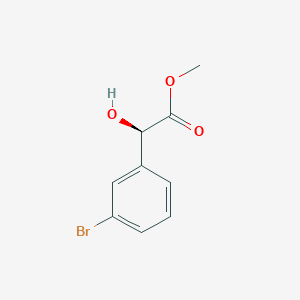
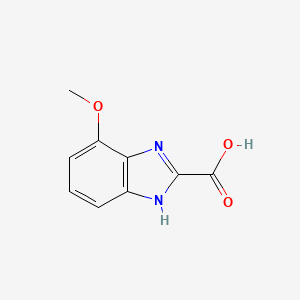
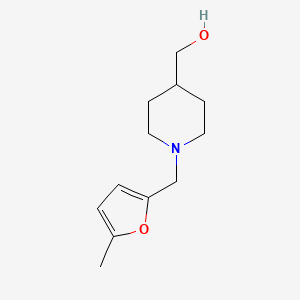

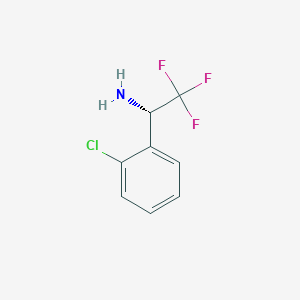

![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
